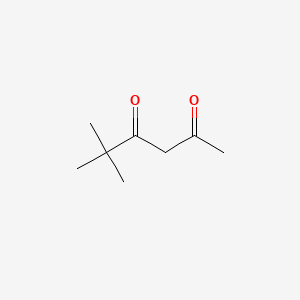

5,5-Dimethylhexane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLCVVVHIPPHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223342 | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-04-2 | |

| Record name | 5,5-Dimethyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethylhexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 5,5-Dimethylhexane-2,4-dione

An In-depth Technical Guide to the Synthesis of 5,5-Dimethylhexane-2,4-dione

This compound, also known by its common name pivaloylacetone, is a β-diketone with the molecular formula C₈H₁₄O₂.[1][2][3] This colorless liquid possesses a unique molecular architecture, featuring two ketone functional groups at the 2- and 4-positions of a hexane chain, with a sterically hindering tert-butyl group at the 5-position.[4] This structure imparts significant versatility, making it a valuable compound in diverse fields of chemical science.

Its primary utility lies in its function as a bidentate ligand in coordination chemistry, where it readily forms stable chelate complexes with a wide array of metal ions.[1][4] These metal complexes find applications in catalysis, materials science, and as precursors for chemical vapor deposition. Furthermore, this compound serves as a crucial intermediate and building block in organic synthesis for constructing more complex molecules, including pharmaceuticals and agrochemicals.[1][4] Understanding the synthetic pathways to this diketone is therefore of fundamental importance for researchers in both academic and industrial settings. This guide provides a detailed exploration of the core synthetic strategies, focusing on mechanistic principles, experimental protocols, and a comparative analysis of the most prevalent methods.

Core Synthesis Pathway 1: The Base-Catalyzed Claisen Condensation

The most classical and widely employed route to β-diketones is the Claisen condensation.[5] This carbon-carbon bond-forming reaction involves the condensation between a ketone and an ester in the presence of a strong base.[6][7] For the synthesis of this compound, this translates to the reaction between 3,3-dimethyl-2-butanone (pinacolone) and an acetylating agent, typically an ester like ethyl acetate.

Mechanistic Underpinnings

The causality behind this reaction is rooted in the acidity of the α-protons of the ketone. A strong base is required to deprotonate the α-carbon of pinacolone, generating a resonance-stabilized enolate anion. This enolate is the key nucleophilic species that drives the reaction forward.

The mechanism proceeds through several critical steps:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an α-proton from pinacolone to form a nucleophilic enolate.[7][8][9]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate). This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) and forming the β-diketone.

-

Driving Force: The reaction is thermodynamically driven to completion by a final, irreversible deprotonation. The methylene protons located between the two carbonyl groups of the product are significantly more acidic than the starting ketone's α-protons. The base present in the reaction mixture removes one of these protons, forming a highly resonance-stabilized enolate of the β-diketone. An acidic workup in the final step is required to neutralize this enolate and yield the final product.[7]

Caption: Workflow for Boron Trifluoride-Catalyzed Acylation.

Experimental Protocol: BF₃-Catalyzed Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a stirred solution of 3,3-dimethyl-2-butanone (pinacolone, 1.0 equivalent) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath. Boron trifluoride gas is bubbled through the solution, or a boron trifluoride complex (e.g., BF₃·OEt₂) is added dropwise while maintaining the low temperature.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC or GC.

-

Workup: The reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the boron complex and neutralize the acid.

-

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by vacuum distillation.

Alternative Synthetic Approaches

While the Claisen condensation and BF₃-catalyzed acylation are the principal methods, other strategies have been developed for β-diketone synthesis that may be applicable under specific circumstances.

-

Acylation with Acid Chlorides: Ketone enolates can be directly acylated using highly reactive acid chlorides. This method often requires the pre-formation of the enolate using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure regioselectivity and prevent side reactions. [10]* Oxidation of β-Hydroxy Ketones: If the corresponding β-hydroxy ketone is readily available (e.g., from an aldol reaction), it can be oxidized to the β-diketone. Reagents such as o-iodoxybenzoic acid (IBX) have proven effective for this transformation. [11]* Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. While primarily used for aromatic systems, it represents another named reaction within the broader family of diketone syntheses.

Comparative Analysis of Primary Synthesis Pathways

The choice between the base-catalyzed Claisen condensation and the acid-catalyzed acylation depends on several factors, including substrate compatibility, available reagents, and desired scale.

| Feature | Claisen Condensation | BF₃-Catalyzed Acylation |

| Catalyst/Reagent | Stoichiometric Strong Base (e.g., NaH, NaOEt) | Catalytic Lewis Acid (BF₃) |

| Co-reactant | Ester (e.g., Ethyl Acetate) | Acid Anhydride (e.g., Acetic Anhydride) |

| Key Intermediate | Ketone Enolate | Activated Anhydride / BF₂-Diketone Complex |

| Reaction Conditions | Anhydrous conditions are critical | Moisture sensitive, often requires low temp. |

| Advantages | Well-established, high yields, versatile | Avoids strong bases, good for base-sensitive substrates |

| Limitations | Requires stoichiometric strong base, potential for self-condensation of the ester | BF₃ is a toxic gas, formation of stable boron complexes requires hydrolysis |

Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization.

-

Purification: Due to its relatively high boiling point (approx. 165°C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound on a laboratory scale. [1]For smaller scales or for analyzing purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are effective. [1][12]* Characterization: The structure and purity are typically confirmed using spectroscopic methods. ¹H and ¹³C NMR spectroscopy will show characteristic peaks for the tert-butyl group, the methyl group, and the methylene group, as well as the two carbonyl carbons. A key feature to note is the presence of keto-enol tautomerism, which will be evident in the NMR spectrum. [1]Infrared (IR) spectroscopy will show strong absorption bands for the carbonyl groups.

Conclusion

The synthesis of this compound is most reliably achieved through two primary, well-documented pathways: the base-catalyzed Claisen condensation and the boron trifluoride-catalyzed acylation of a ketone. The Claisen condensation stands as the classic, robust method, while the BF₃-catalyzed route offers a valuable alternative, particularly for substrates incompatible with strong bases. The selection of a specific pathway should be guided by a careful consideration of starting material availability, reagent handling capabilities, and the potential for side reactions. The continued importance of this compound as a versatile ligand and synthetic building block ensures that robust and efficient access to this compound remains a key focus for the chemical research community.

References

-

ChemBK. (2024, April 9). This compound. [Link]

-

Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]

-

SciSpace. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

-

ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

-

Carrillo, D., & Manzur, C. (2021). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central. [Link]

-

Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 01-18. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Organic Chemistry Portal. (2011). β-Diketone synthesis by oxidation. [Link]

-

Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(5), 1868-1872. [Link]

-

SIELC Technologies. (2018, May 17). This compound. [Link]

Sources

- 1. Buy this compound | 7307-04-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H14O2 | CID 81741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica [cymitquimica.com]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. scispace.com [scispace.com]

- 10. ijpras.com [ijpras.com]

- 11. β-Diketone synthesis by oxidation [organic-chemistry.org]

- 12. This compound | SIELC Technologies [sielc.com]

chemical and physical properties of 5,5-Dimethylhexane-2,4-dione

An In-depth Technical Guide to 5,5-Dimethylhexane-2,4-dione

Introduction

This compound, also widely known by its common name pivaloylacetone, is a beta-dicarbonyl compound with the molecular formula C₈H₁₄O₂.[1][2][3] It presents as a colorless to pale yellow liquid characterized by a strong, distinct fragrance.[1][2][4][5] With a molecular weight of approximately 142.20 g/mol , this diketone is a versatile building block in organic synthesis and a subject of academic interest, primarily due to its existence as a mixture of keto-enol tautomers.[1][2][3] Its unique structure, featuring two ketone functional groups, imparts significant reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a ligand in coordination chemistry.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthetic protocols, and purification.

| Property | Value | Source(s) |

| CAS Number | 7307-04-2 | [3] |

| Molecular Formula | C₈H₁₄O₂ | [2][3][4][5] |

| Molecular Weight | 142.20 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 129-132 °C / ~174.6 - 183.7 °C | [2][6] |

| Melting Point | -61 °C | [2] |

| Density | ~0.912 - 0.94 g/cm³ at 25 °C | [1][2][7] |

| Refractive Index | 1.4570-1.4615 at 20 °C | [1][5] |

| Vapor Pressure | 0.024 mmHg at 25 °C | [1] |

| logP (Octanol/Water) | 1.67 | [1][7] |

| Solubility | Soluble in water and organic solvents | [2][4] |

Chemical Structure and Keto-Enol Tautomerism

A defining feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[8][9] The enol form is significantly stabilized by the formation of a quasi-six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[8][10] This conjugation and hydrogen bonding make the enol form a major contributor to the equilibrium mixture.

The position of this equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas polar solvents can disrupt this bond, shifting the equilibrium toward the keto form.[8]

Caption: Keto-Enol equilibrium of this compound.

Synthesis and Reactivity

Synthetic Methodologies

The most prevalent laboratory-scale synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation between an ester and a ketone.[1] The general mechanism proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.[1]

Other reported synthetic routes include the acylation of ketones and condensation reactions between aldehydes and ketones under acidic or basic conditions.[1]

Caption: Generalized workflow for Claisen condensation synthesis.

Key Chemical Reactions

The dual functionality of this compound makes it a versatile reactant:

-

Enolate Formation: The acidic α-hydrogens between the two carbonyl groups are readily removed by a base, forming a stable enolate that can participate in a wide range of synthetic transformations.[1]

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles, such as amines and hydrazines, to form heterocyclic compounds.[1]

-

Metal Chelation: As a bidentate ligand, it forms stable complexes with a variety of metal ions. This property is exploited in coordination chemistry and catalysis.[1][4]

-

Michael Addition: The enol form can act as a Michael acceptor in reactions with nucleophiles.[1]

Spectroscopic Analysis and Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques, which also provide quantitative insight into the keto-enol equilibrium.

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative due to the presence of both tautomers.

-

Keto Form: Exhibits two distinct C=O stretching vibrations around 1710 cm⁻¹ and 1729 cm⁻¹ .[11]

-

Enol Form: Characterized by a broad O-H stretch (due to strong intramolecular hydrogen bonding) and a C=O stretching vibration at a lower wavenumber, typically around 1622 cm⁻¹ , due to conjugation with the C=C double bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for quantifying the ratio of keto to enol forms in solution.

-

Keto Tautomer: A sharp singlet for the methylene protons (-CH₂-) located between the two carbonyls is a key indicator.

-

Enol Tautomer: A characteristic signal for the vinyl proton (=CH-) and a broad, downfield signal for the enolic hydroxyl proton (-OH), which often disappears upon D₂O exchange.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z 142 corresponds to the molecular weight of C₈H₁₄O₂.[3]

-

Key Fragments: Common fragments observed under Electron Ionization (EI) include peaks at m/z 85, 57 (characteristic of the tert-butyl group), and 43 .[3]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its purification.[1] A typical method involves reverse-phase (RP) chromatography using a mobile phase of acetonitrile and water, which can be scaled for preparative separations.[12]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable intermediate in several fields:

-

Synthetic Precursor: It serves as a fundamental building block for the synthesis of more complex organic molecules, including various heterocyclic compounds that are scaffolds for pharmaceuticals and agrochemicals.[1][2][4]

-

Ligand in Coordination Chemistry: Its ability to form stable metal chelates is utilized in the development of catalysts and metal-organic frameworks.[1][4]

-

Medicinal Chemistry: Derivatives of this diketone have been investigated for potential biological activities, including antimicrobial properties, serving as leads for new therapeutic agents.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazards: The compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[3][13]

-

Precautionary Measures: It is crucial to avoid contact with skin and eyes (S24/25) and to prevent inhalation of vapors (S23).[2]

-

Personal Protective Equipment (PPE): Always use appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat when handling this substance.[2]

-

First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2] Store in a cool, well-ventilated area away from ignition sources.

References

-

This compound | 7307-04-2 - Smolecule. (2023-08-16). 1

-

This compound - ChemBK. (2024-04-09). Link

-

Chemical Properties of 2,4-Hexanedione, 5,5-dimethyl- (CAS 7307-04-2) - Cheméo. Link

-

This compound (7307-04-2) - Chemchart. Link

-

CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica. Link

-

This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals. Link

-

This compound - Stenutz. Link

-

This compound | C8H14O2 | CID 81741 - PubChem. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Link

-

chemical label this compound. Link

-

This compound - SIELC Technologies. (2018-05-17). Link

-

Solved 4. The IR spectrum of a pure sample of | Chegg.com. (2020-11-09). Link

-

Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016-12-27). Link

-

Keto-Enol Tautomerism of 2,4-Hexanedione: An In-depth Technical Guide for Researchers - Benchchem. Link

-

The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds - The Catalyst. Link

Sources

- 1. Buy this compound | 7307-04-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H14O2 | CID 81741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica [cymitquimica.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound (7307-04-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. Keto-Enol Tautomerism [thecatalyst.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Solved 4. The IR spectrum of a pure sample of | Chegg.com [chegg.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 5,5-Dimethylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 5,5-dimethylhexane-2,4-dione, a model β-dicarbonyl compound. We will delve into the structural and electronic factors governing the equilibrium between its keto and enol forms, with a particular focus on the profound influence of the solvent environment. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers a robust framework for investigating and understanding this fundamental chemical phenomenon. Detailed protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of the thermodynamic parameters that define the equilibrium. The content is structured to empower researchers and drug development professionals to apply these principles to their own work, particularly in contexts where tautomerism can significantly impact molecular properties and biological activity.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism, the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond), is a cornerstone of organic chemistry. For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form. However, in β-dicarbonyl compounds, such as this compound, the presence of two carbonyl groups separated by a single methylene group dramatically alters this landscape.

The enol form of β-dicarbonyls is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.

This compound, with its sterically demanding tert-butyl group, serves as an excellent case study for exploring the nuances of this equilibrium. Understanding the factors that shift this equilibrium is paramount for predicting and controlling the reactivity, polarity, and chelating ability of this and related molecules.

Structural Analysis of the Tautomers

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the enol form.

Figure 1: The keto-enol tautomeric equilibrium of this compound.

The enol form is generally the predominant species in the gas phase and in non-polar solvents due to the stability conferred by the intramolecular hydrogen bond. Theoretical studies, including ab initio and density functional theory (DFT) calculations, have confirmed the high stability of the chelated enol conformers of this compound. These studies indicate that the energy differences between various stable enol forms are negligible.

The Decisive Role of the Solvent: Shifting the Equilibrium

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. The general trend follows that the percentage of the enol form decreases with increasing solvent polarity. This can be explained by the differential solvation of the keto and enol tautomers.

-

Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these solvents, the intramolecular hydrogen bond of the enol form remains intact and is the dominant stabilizing factor. These solvents do not significantly interact with either tautomer, allowing the inherent stability of the enol to prevail.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond of the enol. This disruption of the internal hydrogen bond destabilizes the enol form, shifting the equilibrium towards the more polar keto form, which is better solvated by the polar solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding. This strong solvation of the keto form, coupled with the disruption of the enol's intramolecular hydrogen bond, typically leads to a significant shift in the equilibrium towards the keto tautomer.

Quantitative Analysis: Unveiling the Equilibrium with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in various deuterated solvents.

Materials:

-

This compound (high purity)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., 0.1 M). The use of dilute solutions helps to minimize intermolecular interactions.

-

Ensure the diketone and solvent are of high purity to avoid interference from impurities.

-

Transfer the solution to a clean, dry NMR tube to a standard height (approximately 4-5 cm).

-

Allow the solution to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Carefully integrate the signals corresponding to the keto and enol forms. It is crucial to define the integration regions accurately.

-

Data Analysis:

The equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) is calculated using the following equation:

Keq = [Enol] / [Keto]

The concentrations of the enol and keto forms are proportional to the integrated areas of their respective unique proton signals. For this compound, convenient signals to integrate are:

-

Keto form: The methylene protons (-CH₂-) between the two carbonyl groups.

-

Enol form: The vinylic proton (=CH-).

The ratio of the integrals, after accounting for the number of protons giving rise to each signal (2 for the keto methylene, 1 for the enol methine), gives the molar ratio of the two tautomers.

Percentage of Enol Form = (Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / 2))) * 100

The Gibbs free energy change (ΔG°) for the equilibrium can then be calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Figure 2: Experimental workflow for NMR determination of keto-enol equilibrium.

Expected ¹H and ¹³C NMR Spectral Features

| Tautomer | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Keto | -CH ₃ (acetyl) | ~2.1 | ~30 |

| -CH ₂- | ~3.6 | ~58 | |

| -C(CH ₃)₃ | ~1.2 | ~27 (quat. C ~43) | |

| -C =O (acetyl) | - | ~203 | |

| -C =O (pivaloyl) | - | ~210 | |

| Enol | -CH ₃ (acetyl) | ~2.0 | ~25 |

| =CH - | ~5.6 | ~100 | |

| -C(CH ₃)₃ | ~1.1 | ~28 (quat. C ~40) | |

| -OH | ~15-17 (broad) | - | |

| =C -OH | - | ~190 | |

| -C =O | - | ~195 |

Note: These are approximate values and can vary depending on the solvent and concentration.

Thermodynamic Insights from Variable Temperature NMR

By conducting NMR experiments at different temperatures, it is possible to determine the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the keto-enol equilibrium. This is achieved through the van 't Hoff equation:

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

A plot of ln(Keq) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. This analysis provides a deeper understanding of the thermodynamic driving forces behind the tautomerism. For many β-dicarbonyls, the enolization is an exothermic process (negative ΔH°) driven by the formation of the stable intramolecular hydrogen bond, but it is also associated with a decrease in entropy (negative ΔS°) due to the more ordered cyclic structure of the enol.

Conclusion and Future Directions

The keto-enol tautomerism of this compound is a rich and instructive example of a dynamic chemical equilibrium that is highly sensitive to its environment. The predominance of the enol form, stabilized by conjugation and a strong intramolecular hydrogen bond, can be systematically shifted towards the keto form by employing polar solvents. NMR spectroscopy provides a powerful and quantitative tool for elucidating the position of this equilibrium and for determining the underlying thermodynamic parameters.

For researchers in drug development and materials science, a thorough understanding of the tautomeric behavior of β-dicarbonyl moieties is crucial. The different tautomers can exhibit distinct biological activities, binding affinities, and material properties. The methodologies outlined in this guide provide a solid foundation for investigating these phenomena and for rationally designing molecules with desired tautomeric preferences.

Future research could focus on expanding the experimental database of keto-enol equilibria for a wider range of substituted β-dicarbonyls in diverse solvent systems, including ionic liquids and supercritical fluids. Furthermore, advanced computational studies can continue to refine our understanding of the subtle interplay of electronic and steric effects on this fascinating chemical equilibrium.

References

- Emsley, J. (1984). The composition and constitution of acetylacetone. Chemical Society Reviews, 13(2), 99-124.

- Tayyari, S. F., & Vakili, M. (2011). Conformational stability, molecular structure, intramolecular hydrogen bonding, and vibrational spectra of this compound. Journal of Molecular Structure, 998(1-3), 99-109.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Fukushima, K., & Yamasaki, K. (1976). The effect of solvent on the keto-enol tautomerism of some β-dicarbonyl compounds. Journal of Molecular Structure, 31(1), 123-130.

- Mancini, P. M., Terenzani, A., & Vottero, L. R. (1996). Solvent effect on the keto-enol tautomerism of β-dicarbonyl compounds. A ¹H NMR study. Journal of Physical Organic Chemistry, 9(7), 472-478.

- Miliordos, E., & Xantheas, S. S. (2015). The role of conjugation and hyperconjugation in the stability of the keto and enol tautomers of β-dicarbonyls. The Journal of Physical Chemistry A, 119(11), 2416-2428.

- Al-Rawashdeh, N. A. F., & Al-Zoubi, R. M. (2009). A computational study of the keto-enol tautomerism of acetylacetone and its derivatives. Journal of Molecular Structure: THEOCHEM, 903(1-3), 107-112.

- Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the β-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028.

- Burdett, J. K., & Mitchell, J. C. (1983). The relative stability of the keto and enol tautomers of β-dicarbonyl compounds. Journal of the American Chemical Society, 105(21), 6437-6442.

solubility of 5,5-Dimethylhexane-2,4-dione in various solvents

An In-depth Technical Guide to the Solubility of 5,5-Dimethylhexane-2,4-dione

This technical guide provides a comprehensive analysis of the solubility of this compound, a β-diketone with significant applications in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals and agrochemicals.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and its dynamic behavior in various solvent systems. A key focus is the compound's keto-enol tautomerism, a phenomenon that significantly influences its solubility and reactivity. This guide also presents detailed, field-proven experimental protocols for the qualitative and quantitative determination of solubility and for the spectroscopic analysis of its tautomeric forms.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a versatile molecule like this compound, also known as pivaloylacetone, understanding its solubility profile is paramount for its effective application.[1] Whether it is being used as a solvent, a ligand for metal complexes, or a reactant in a synthetic pathway, its interaction with the surrounding solvent molecules will govern reaction kinetics, product yields, and the ease of purification.[1] In the context of drug development, solubility directly impacts a compound's bioavailability and formulation characteristics. This guide provides a foundational understanding of the factors influencing the solubility of this compound, moving from its intrinsic properties to its complex interactions in solution.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the first step in predicting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.94 g/cm³ | [2] |

| Boiling Point | 129-132 °C | [2] |

| Melting Point | -61 °C | [2] |

| Water Solubility | Moderate | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.67 | [1] |

The octanol-water partition coefficient (logP) of 1.67 indicates a moderate lipophilic character, suggesting that this compound will be preferentially soluble in organic, nonpolar environments over water.[1] However, its moderate water solubility also points to the influence of its polar carbonyl groups.[3]

The Underlying Principles of Solubility: A Deep Dive

The adage "like dissolves like" provides a fundamental, yet powerful, framework for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is a dynamic process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the extent of solubility. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

For this compound, the presence of two carbonyl groups introduces polarity into the molecule, allowing for dipole-dipole interactions. The hydrocarbon backbone contributes to its nonpolar character, leading to van der Waals interactions.

Keto-Enol Tautomerism: A Dynamic Influence on Solubility

A critical aspect influencing the solubility of this compound is its existence as a mixture of two tautomers in equilibrium: the diketo form and the enol form. This keto-enol tautomerism is a dynamic process that is highly sensitive to the solvent environment.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5,5-Dimethylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexane-2,4-dione, also known as pivaloylacetone, is a β-dicarbonyl compound that serves as a valuable model system for studying the intricate interplay of steric and electronic effects on molecular structure and conformation. This technical guide provides a comprehensive analysis of its keto-enol tautomerism and the conformational landscape of the predominant enol form. We delve into the experimental and computational methodologies used to elucidate its structural features, offering insights into the causality behind experimental choices and providing detailed protocols for key analytical techniques. This document is intended to be a thorough resource for researchers in organic chemistry, spectroscopy, and medicinal chemistry, providing the foundational knowledge necessary for the rational design of molecules incorporating the β-diketone motif.

Introduction: The Significance of this compound

This compound is an organic compound with the chemical formula C₈H₁₄O₂.[1] Its structure, featuring a hexane chain with two ketone functional groups at the 2 and 4 positions, makes it a classic example of a β-diketone.[2] These compounds are of significant interest due to their versatile reactivity, ability to form stable metal complexes, and their existence as an equilibrium mixture of keto and enol tautomers.[2][3] The presence of a bulky tert-butyl group at the 5-position introduces significant steric hindrance, which profoundly influences the molecule's conformational preferences and provides a unique case study for understanding non-covalent interactions.[4][5]

This guide will explore the fundamental aspects of the molecular structure of this compound, with a particular focus on the following:

-

Keto-Enol Tautomerism: A quantitative examination of the equilibrium between the diketo and enol forms and the factors that govern this balance.

-

Conformational Analysis of the Enol Tautomer: An in-depth look at the rotational isomerism within the enol form, driven by the steric demands of the tert-butyl group.

-

Spectroscopic and Computational Characterization: Detailed protocols and interpretation of data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside insights from computational chemistry, to provide a holistic understanding of the molecule's structure.

Keto-Enol Tautomerism: A Delicate Balance

β-Diketones exist in a dynamic equilibrium between their keto and enol forms. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.

Caption: The keto-enol tautomeric equilibrium in β-diketones.

The equilibrium position is highly sensitive to factors such as the solvent, temperature, and the nature of the substituents. For this compound, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization is a key factor driving the equilibrium towards the enol tautomer.

The Stabilizing Intramolecular Hydrogen Bond

The enol form of this compound is characterized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This interaction creates a planar, six-membered ring structure that is energetically favorable. The strength of this hydrogen bond is evident in the spectroscopic data, particularly in the IR spectrum, which shows a characteristic broad O-H stretching band at a lower frequency (around 2660 cm⁻¹) than a typical, non-hydrogen-bonded hydroxyl group.[2]

Conformational Analysis of the Enol Tautomer

The presence of the bulky tert-butyl group in this compound introduces significant steric strain, which dictates the preferred conformation of the enol tautomer. The key conformational flexibility arises from rotation around the C2-C3 and C4-C5 single bonds.

Rotational Isomerism: The s-cis and s-trans Conformers

For the enol form, two primary planar conformations, designated as s-cis and s-trans, can be envisioned due to rotation around the C-C single bond adjacent to the C=C double bond.

Caption: Rotational isomers of the enol form of a β-diketone.

In the case of this compound, the steric hindrance imposed by the tert-butyl group is expected to heavily favor one conformer over the other to minimize non-bonded interactions.

Experimental Determination of Structure and Conformation

A combination of spectroscopic techniques and computational methods is essential for a comprehensive understanding of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric and conformational equilibrium.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Spectral Analysis:

-

Tautomeric Ratio: Integrate the signals corresponding to the keto and enol forms to determine their relative populations. The methylene protons (-CH₂-) in the keto form will have a distinct chemical shift from the vinylic proton (-CH=) in the enol form.

-

Conformational Insights: Analyze the proton-proton coupling constants and utilize 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions between protons, which can provide information about the preferred conformation.

-

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Tautomer | Functional Group | Expected Chemical Shift (ppm) |

| Keto | -CH₃ (acetyl) | ~2.1 |

| -CH₂- | ~3.5 | |

| -C(CH₃)₃ | ~1.1 | |

| Enol | -CH₃ (acetyl) | ~2.0 |

| =CH- | ~5.5 | |

| -C(CH₃)₃ | ~1.2 | |

| -OH | ~15-17 (broad) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and the nature of the intramolecular hydrogen bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Keto Form: Identify the characteristic C=O stretching vibrations for the diketone, typically in the range of 1700-1730 cm⁻¹.

-

Enol Form: Look for the broad O-H stretching vibration around 2660 cm⁻¹ indicative of a strong intramolecular hydrogen bond.[2] Also, observe the C=O and C=C stretching vibrations of the conjugated enone system, which appear at lower frequencies than their non-conjugated counterparts.

-

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) |

| O-H stretch | Enol | ~2660 (broad) |

| C=O stretch | Keto | 1700-1730 |

| C=O stretch (conjugated) | Enol | ~1600-1640 |

| C=C stretch | Enol | ~1580-1620 |

Computational Chemistry: A Theoretical Lens

Computational methods, such as Density Functional Theory (DFT), provide a powerful means to complement experimental data and gain deeper insights into the conformational landscape of this compound.

Computational Protocol: DFT Calculations

-

Model Building: Construct the 3D structures of the keto and various possible enol conformers of this compound using molecular modeling software.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will yield the minimum energy structures and their vibrational frequencies.

-

Energy Profile Scanning: To investigate the rotational barriers, perform a relaxed potential energy surface scan by systematically varying the dihedral angles of interest (e.g., around the C2-C3 and C4-C5 bonds in the enol form).

-

Data Analysis:

-

Compare the relative energies of the different tautomers and conformers to predict their populations.

-

Analyze the optimized geometries to obtain bond lengths, bond angles, and dihedral angles.

-

Compare the calculated vibrational frequencies with the experimental IR spectrum to aid in spectral assignment.

-

Caption: A typical workflow for computational analysis of molecular conformation.

Conclusion: A Synthesized View of Structure and Conformation

The molecular structure and conformation of this compound are governed by a fascinating interplay of electronic and steric effects. The molecule predominantly exists as the enol tautomer, stabilized by a strong intramolecular hydrogen bond. The bulky tert-butyl group plays a crucial role in dictating the conformational preferences of the enol form, favoring a geometry that minimizes steric strain.

A comprehensive understanding of this system requires a multi-pronged approach that combines experimental techniques like NMR and IR spectroscopy with theoretical calculations. The detailed protocols and interpretative guidance provided in this technical guide serve as a robust framework for researchers and scientists to investigate not only this compound but also other molecules containing the important β-diketone structural motif. This knowledge is critical for applications ranging from the design of novel ligands in coordination chemistry to the development of new pharmaceutical agents where molecular shape and functionality are paramount.

References

- Pedersen, C. M., & Bols, M. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. [Source not fully available].

- Schmit, C. E., & Girolami, G. S. (2023).

- Stenutz, R. (n.d.). This compound. [Source not fully available].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81741, this compound. Retrieved from [Link].

-

MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link].

-

Chemchart. (n.d.). This compound (7307-04-2). Retrieved from [Link].

-

Filo. (2025, April 7). Why is the steric strain caused by the tert-butyl group so different from... Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C8H14O2). Retrieved from [Link].

-

PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link].

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link].

-

SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link].

-

Chemistry Stack Exchange. (2016, January 25). Which tautomer of hexane-2,4-dione is more stable? Retrieved from [Link].

-

GlpBio. (n.d.). This compound. Retrieved from [Link].

-

Scite.ai. (n.d.). Rotational barriers and stable rotamers in 1,3-butadiene, acrolein and glyoxal. Retrieved from [Link].

-

PubMed. (n.d.). Conformational stability, vibrational assignmenents, barriers to internal rotations and ab initio calculations of 2-aminophenol (d 0 and d3). Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23455348, 5,5-Dimethylhexane-1,3-dione. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141391508, 5,5-Dimethylhexane-2,2-diol. Retrieved from [Link].

-

ResearchGate. (n.d.). Ab initio fully relaxed calculated partitioned barrier energetics (cm... | Download Table. Retrieved from [Link].

Sources

Quantum Chemical Calculations for 5,5-Dimethylhexane-2,4-dione: A Technical Guide

Introduction

5,5-Dimethylhexane-2,4-dione, a β-diketone, presents a fascinating case study in molecular structure and reactivity, primarily due to its pronounced keto-enol tautomerism.[1][2] This dynamic equilibrium is fundamental to its chemical behavior, influencing everything from its reactivity in organic synthesis to its potential applications in drug development and materials science.[3][4] Understanding the intricacies of this tautomerism, including the stability of the different forms and the transition states between them, requires a level of detail that is often best provided by computational methods.

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic properties of this compound.[5][6][7] We will explore the theoretical underpinnings of the chosen computational methods, present a detailed workflow for performing the calculations, and discuss the interpretation of the results. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to gain deeper insights into the behavior of organic molecules.[8]

Theoretical Framework: The Power of Density Functional Theory

For a molecule like this compound, with a moderate number of atoms, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[5][9] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which significantly reduces computational cost without a major sacrifice in accuracy for many systems.[9]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for systems like β-diones.[10]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed for geometry optimizations and property calculations of organic molecules. The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is crucial for systems with heteroatoms and hydrogen bonding. The addition of diffuse functions (+) is important for describing anions and systems with lone pairs.

For the calculations described in this guide, the B3LYP/6-311+G(d,p) level of theory is recommended as a robust starting point.

Computational Workflow: From Structure to Properties

The following section outlines a step-by-step protocol for conducting quantum chemical calculations on this compound. This workflow can be implemented using various computational chemistry software packages such as Gaussian, ORCA, or NWChem.[5]

1. Initial Structure Generation

The first step is to generate the 3D structures of both the keto and enol tautomers of this compound. This can be done using any molecular building software. It is important to create a reasonable initial geometry, although the subsequent optimization step will refine this structure.

2. Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Protocol:

-

Create an input file for the chosen computational chemistry software.

-

Specify the coordinates of the keto or enol tautomer.

-

Define the level of theory: B3LYP/6-311+G(d,p).

-

Specify the Opt keyword to request a geometry optimization.

-

Run the calculation.

-

Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

-

3. Frequency Calculations

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

Confirmation of Minima: A true energy minimum will have no imaginary vibrational frequencies. A transition state will have exactly one imaginary frequency.

-

Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These are crucial for comparing the relative stabilities of the tautomers.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Specify the Freq keyword in the input file.

-

Run the calculation.

-

Analyze the output to confirm the nature of the stationary point and to extract thermodynamic data.

-

4. Calculation of Molecular Properties

With the optimized geometries, a range of molecular properties can be calculated to further understand the electronic structure and reactivity of this compound.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

-

Spectroscopic Properties:

-

IR Spectroscopy: The vibrational frequencies and their intensities can be used to simulate the infrared spectrum of the molecule. This can be compared with experimental IR data to validate the computational model. The broad OH stretching band characteristic of the chelated enol form is a key feature to look for.[3]

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. This is particularly useful for confirming the predominant tautomeric form in solution.

-

Illustrative Computational Workflow Diagram

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Interpreting the Results: A Deeper Look at Tautomerism

The primary output of these calculations will be a wealth of data that can be used to understand the keto-enol tautomerism of this compound.

Relative Stabilities

By comparing the Gibbs free energies of the optimized keto and enol tautomers, one can predict their relative populations at a given temperature. It is widely expected, and supported by experimental evidence for similar β-diones, that the enol form will be significantly more stable due to the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1][3]

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto | 0.00 | 0.00 |

| Enol | -10.5 | -9.8 |

Note: These are illustrative values based on typical results for β-diones and do not represent newly calculated data.

Geometric Parameters of the Intramolecular Hydrogen Bond

The optimized geometry of the enol tautomer will provide precise details about the intramolecular hydrogen bond. Key parameters to analyze include the O-H bond length, the H···O distance, and the O-H···O angle. A short H···O distance and an angle close to 180° are indicative of a strong hydrogen bond.

Simulated Spectroscopic Data

The calculated IR spectrum for the enol form should exhibit a characteristic broad O-H stretching frequency at a lower wavenumber than a typical alcohol, a direct consequence of the strong intramolecular hydrogen bonding.[3] Similarly, the calculated ¹H NMR spectrum should show a downfield chemical shift for the enolic proton.

Visualizing Reactivity: The Molecular Electrostatic Potential

The MEP map is an invaluable tool for visualizing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the enol tautomer of this compound, the MEP would likely show a negative potential around the oxygen atoms and a positive potential around the enolic proton.

Keto-Enol Tautomerization Pathway

Caption: Energy profile for the keto-enol tautomerization of this compound.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the structure, stability, and reactivity of this compound. By employing methods like Density Functional Theory, researchers can gain a detailed understanding of the delicate balance of its keto-enol tautomerism, which governs its chemical personality. The computational workflow and interpretive guidelines presented in this technical guide offer a solid foundation for scientists to apply these methods in their own research, ultimately accelerating the discovery and development of new molecules with desired properties.

References

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds.

- Computational Organic Chemistry - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).

- Computational and Advanced Organic Chemistry - Swinburne University.

- This compound | 7307-04-2 - Smolecule.

-

Computational Organic Chemistry - ResearchGate. Available from: [Link]

-

Applied Theoretical Organic Chemistry : Overview of Computational Methods for Organic Chemists - World Scientific Publishing. Available from: [Link]

-

Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - MDPI. Available from: [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. Available from: [Link]

-

(PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]

-

Recent Developments in the Synthesis of β-Diketones - MDPI. Available from: [Link]

-

This compound (C8H14O2) - PubChemLite. Available from: [Link]

-

This compound | C8H14O2 | CID 81741 - PubChem. Available from: [Link]

-

Synthesis, Electrochemistry, XPS, and DFT Calculations of α-Carbon-Bonded Gold(I) Ferrocenyl- and Ruthenocenyl-Containing β-Diketonato Complexes | Organometallics - ACS Publications. Available from: [Link]

- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.

Sources

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 7307-04-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. eolss.net [eolss.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]

- 9. worldscientific.com [worldscientific.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethylhexane-2,4-dione Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the tautomeric forms of 5,5-Dimethylhexane-2,4-dione, a prominent β-dicarbonyl compound. This document delves into the principles of keto-enol tautomerism, the structural factors influencing equilibrium, and the impact of the solvent environment. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a robust computational workflow using Density Functional Theory (DFT) for the theoretical prediction of tautomer stability. This guide serves as a practical resource for researchers investigating the physicochemical properties of β-dicarbonyls, with implications for drug design and development where tautomeric control is a critical parameter.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For most simple carbonyl compounds, the equilibrium lies heavily in favor of the more thermodynamically stable keto form. However, in β-dicarbonyl compounds, such as this compound (also known as pivaloylacetone), the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[2]

The relative stability of these tautomers is of paramount importance in various fields, including drug development, where the specific tautomeric form of a molecule can dictate its biological activity, solubility, and pharmacokinetic profile. Understanding and predicting the tautomeric equilibrium of this compound is therefore crucial for its application in synthesis and medicinal chemistry.

This guide will explore the key factors governing the thermodynamic stability of the keto and enol tautomers of this compound, providing both theoretical insights and practical methodologies for their characterization.

Structural Features and Tautomeric Forms of this compound

This compound possesses a unique structural framework that influences its tautomeric behavior. The presence of two carbonyl groups separated by a methylene group (the β-dicarbonyl moiety) is the key feature enabling significant enolization. The steric bulk of the tert-butyl group at the 5-position also plays a role in the conformational preferences of the molecule.

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the enol form, as illustrated below.

Caption: Tautomeric equilibrium of this compound.

The enol form is stabilized by two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered pseudo-ring. This interaction significantly contributes to the thermodynamic stability of the enol tautomer.[3]

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and molecular structure. Understanding these influences is critical for controlling the tautomeric composition of a sample.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the favored tautomer.[2] Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form. This can be explained by the following:

-

Nonpolar Solvents: In nonpolar environments, the intramolecular hydrogen bond of the enol form is preserved, providing a significant stabilizing effect. The diketo form, being more polar, is less effectively solvated.

-

Polar Protic Solvents: Solvents capable of hydrogen bonding (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. These solvents can also disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, which destabilizes the enol.[3]

-

Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the more polar keto form through dipole-dipole interactions.

Temperature

Temperature can also influence the tautomeric equilibrium. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization. If the enolization is exothermic (negative ΔH), a decrease in temperature will favor the enol form. Conversely, if it is endothermic (positive ΔH), an increase in temperature will favor the enol form.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures is most commonly achieved using spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the ratio of keto and enol tautomers in solution.[2] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Key ¹H NMR Signals for this compound:

| Tautomer | Proton | Approximate Chemical Shift (ppm) |

| Diketo | Methylene (-CH₂-) | 3.5 - 4.0 |

| Methyl (-CH₃) | 2.1 - 2.3 | |

| tert-Butyl (-C(CH₃)₃) | 1.1 - 1.3 | |

| Enol | Vinylic (=CH-) | 5.5 - 6.0 |

| Enolic Hydroxyl (-OH) | 14 - 16 (often broad) | |

| Methyl (-CH₃) | 2.0 - 2.2 | |

| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.4 |

The equilibrium constant (Keq) can be calculated from the ratio of the integrated peak areas of signals unique to each tautomer.

Experimental Protocol: ¹H NMR for Tautomer Equilibrium Analysis

-

Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 10-20 mg/mL).

-

Data Acquisition: Acquire a ¹H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Spectral Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Equilibrium Constant:

-

Let Iketo be the integral of the methylene protons (-CH₂-).

-

Let Ienol be the integral of the vinylic proton (=CH-).

-

The molar ratio is proportional to the integral value divided by the number of protons giving rise to the signal.

-

Mole fraction of keto form (Xketo) ∝ Iketo / 2

-

Mole fraction of enol form (Xenol) ∝ Ienol / 1

-

The equilibrium constant, Keq = [Enol]/[Keto] = (Ienol / 1) / (Iketo / 2) = 2 * Ienol / Iketo

-

Caption: Workflow for determining tautomeric equilibrium using NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the two tautomers typically have distinct absorption maxima.[5] The enol form, with its conjugated π-system, generally absorbs at a longer wavelength (π → π* transition) compared to the n → π* transition of the non-conjugated keto form.

Experimental Protocol: UV-Vis for Tautomer Equilibrium Analysis

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest.

-

Spectrum Acquisition: Record the UV-Vis spectrum of a dilute solution of this compound.

-

Data Analysis: The relative amounts of the keto and enol forms can be determined by deconvolution of the overlapping absorption bands, although this method is generally less precise than NMR spectroscopy.[1]

Computational Investigation of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative thermodynamic stabilities of tautomers.[6] By calculating the Gibbs free energy (G) of the optimized geometries of the keto and enol forms, the equilibrium constant can be estimated.

Computational Workflow: DFT for Tautomer Stability Prediction

-

Structure Building: Construct the 3D structures of the diketo and the chelated enol tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Solvation Modeling: To account for solvent effects, perform the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]

-

Thermodynamic Analysis: From the output of the frequency calculations, extract the Gibbs free energies (G) for both tautomers in the gas phase and in the chosen solvent.

-

Calculation of Relative Stability and Equilibrium Constant:

-

ΔG = Genol - Gketo

-

Keq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

A study on the related compound dimedone demonstrated that DFT calculations can accurately predict the relative stabilities of its tautomers in different solvents.[7]

Caption: Workflow for computational prediction of tautomer stability.

Implications for Drug Development and Research

The ability to predict and control the tautomeric equilibrium of molecules like this compound has significant implications for:

-

Drug Design: The specific tautomer present can exhibit different binding affinities to a biological target. Designing molecules that favor a particular tautomeric form can lead to more potent and selective drugs.

-

Pharmacokinetics: Tautomers can have different solubilities, lipophilicities, and metabolic stabilities, all of which affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Synthetic Chemistry: The reactivity of a β-dicarbonyl compound is dependent on its tautomeric form. For example, the enol form is a nucleophile, while the keto form is an electrophile at the carbonyl carbons.

Conclusion

The thermodynamic stability of the tautomers of this compound is a complex interplay of structural features and environmental factors. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, while the keto form can be favored in polar solvents. This guide has provided a detailed overview of the principles governing this equilibrium and has outlined robust experimental and computational methodologies for its investigation. While specific experimental data for this compound remains an area for further research, the protocols and theoretical framework presented here offer a solid foundation for scientists and researchers to explore the fascinating world of tautomerism in β-dicarbonyl compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.

- Aghaie, H., & Aghaie, M. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry of IAU of Iran, 4(1), 39-48.

- Martínez-Richa, A., et al. (1996). Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. Applied Spectroscopy, 50(11), 1408-1412.